An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180)
An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',3,4,4',5,5'-Heptachlorobiphenyl, designated as PCB-180, is a highly chlorinated persistent organic pollutant (POP) belonging to the polychlorinated biphenyl (B1667301) (PCB) group of compounds. Due to their chemical stability and widespread industrial use in the past, PCBs, including PCB-180, are ubiquitous environmental contaminants. Understanding the physicochemical properties of PCB-180 is paramount for assessing its environmental fate, transport, bioavailability, and toxicological effects. This technical guide provides a comprehensive overview of the core physicochemical properties of PCB-180, detailed experimental protocols for their determination, and insights into its interaction with key biological signaling pathways.
Physicochemical Properties of PCB-180
The physicochemical characteristics of PCB-180 dictate its behavior in various environmental and biological systems. Its high degree of chlorination results in low water solubility and vapor pressure, coupled with high lipophilicity, leading to its bioaccumulation in fatty tissues. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Units | Reference |
| Molecular Formula | C₁₂H₃Cl₇ | - | [1] |
| Molecular Weight | 395.32 | g/mol | [1][2] |
| CAS Number | 35065-29-3 | - | [3] |
| Melting Point | 149-151 | °C | |
| Boiling Point (estimated) | 489.9±40.0 | °C | |
| Water Solubility (at 25°C) | 0.00011 | mg/L | [3] |
| Vapor Pressure (at 25°C) | 1.3 x 10⁻⁵ | Pa | [4] |
| Octanol-Water Partition Coefficient (Log Kow) | 7.36 | - | |
| Henry's Law Constant (at 25°C) | 8.13 | Pa·m³/mol | [5] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of the physicochemical properties of highly hydrophobic compounds like PCB-180 requires specialized experimental techniques to overcome challenges such as low aqueous solubility and vapor pressure.
Determination of Water Solubility
1. Generator Column Method
This method is suitable for determining the water solubility of hydrophobic substances and minimizes the formation of microemulsions.
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Apparatus: A thermostatted generator column packed with a solid support (e.g., glass beads or chromatographic packing material) coated with an excess of PCB-180. A pump to deliver a constant, slow flow of water through the column. An extraction column or liquid-liquid extraction setup to concentrate the analyte from the aqueous phase. A suitable analytical instrument, such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD), for quantification.
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Procedure:
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Prepare the generator column by coating the support material with a solution of PCB-180 in a volatile solvent and then evaporating the solvent.
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Pump high-purity water through the generator column at a slow, controlled flow rate to allow for the establishment of equilibrium between the coated PCB-180 and the water.
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The aqueous effluent from the generator column, which is now saturated with PCB-180, is passed through an extraction column or subjected to liquid-liquid extraction with a suitable organic solvent (e.g., hexane) to concentrate the analyte.
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The extract is then analyzed by GC-ECD to determine the concentration of PCB-180.
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The water solubility is calculated from the concentration of PCB-180 in the extract and the volume of water passed through the extraction system.
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2. Slow-Stir Method
This technique is another reliable method for determining the water solubility of poorly soluble compounds, which also avoids the issue of emulsion formation.
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Apparatus: A thermostatted, sealed vessel with a magnetic stirrer. High-purity water and a solid sample of PCB-180. A centrifugation and filtration system. An analytical instrument (GC-ECD) for quantification.
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Procedure:
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An excess amount of crystalline PCB-180 is added to a known volume of high-purity water in the thermostatted vessel.
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The mixture is stirred slowly for an extended period (days to weeks) to reach equilibrium. The slow stirring speed is crucial to avoid the formation of a microemulsion.
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After the equilibration period, the stirring is stopped, and the solution is allowed to stand to permit the separation of undissolved PCB-180.
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A sample of the aqueous phase is carefully withdrawn and centrifuged at high speed to remove any suspended particles.
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The supernatant is then carefully collected and may be filtered through a syringe filter that does not adsorb the analyte.
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The concentration of PCB-180 in the clear aqueous phase is determined by extraction into an organic solvent followed by GC-ECD analysis.
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Determination of Vapor Pressure
1. Gas Saturation Method (Transpiration Method)
This dynamic method is suitable for substances with low vapor pressures.
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Apparatus: A thermostatted saturation column or cell containing PCB-180 coated on a solid support. A source of inert carrier gas (e.g., nitrogen) with a precise flow controller. A trapping system (e.g., a sorbent tube) to collect the vaporized PCB-180. An analytical instrument (GC-ECD) for quantification.
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Procedure:
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The carrier gas is passed through the saturation cell at a known, constant, and slow flow rate. The cell is maintained at a constant temperature.
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The carrier gas becomes saturated with the vapor of PCB-180.
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The gas stream then passes through a trap where the PCB-180 vapor is collected.
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The amount of PCB-180 collected in the trap over a specific period is quantified by eluting the trap with a solvent and analyzing the eluate by GC-ECD.
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The vapor pressure is calculated from the mass of PCB-180 collected, the volume of the carrier gas passed through the cell, and the temperature.
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2. Knudsen Effusion Method
This method measures the rate of effusion of a vapor through a small orifice in a vacuum.
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Apparatus: A Knudsen effusion cell (a small, thermostatted container with a small, well-defined orifice) containing the PCB-180 sample. A high-vacuum system. A microbalance to measure the mass loss of the cell over time.
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Procedure:
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A known mass of PCB-180 is placed in the Knudsen cell.
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The cell is placed in a high-vacuum chamber and heated to a constant temperature.
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The rate of mass loss from the cell due to the effusion of PCB-180 vapor through the orifice is measured over time using the microbalance.
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The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of PCB-180 using the Knudsen equation.
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Biological Interactions and Signaling Pathway Disruption
PCB-180 is known to exert its toxic effects through the disruption of various cellular signaling pathways. Two of the most well-documented targets are the Aryl Hydrocarbon Receptor (AHR) and the Epidermal Growth Factor Receptor (EGFR).
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Many dioxin-like PCBs are potent activators of the AHR pathway. While PCB-180 is not considered a classic "dioxin-like" PCB, it can still interact with and modulate this pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), initiates a signaling cascade that regulates cell proliferation, survival, and differentiation. PCB-180 has been shown to inhibit the phosphorylation of EGFR, thereby disrupting its downstream signaling.
Experimental Workflow for a Toxicological Assessment of PCB-180
A comprehensive investigation into the toxicological effects of PCB-180 requires a multi-faceted approach, integrating both physicochemical and biological assays. The following workflow provides a logical sequence for such an assessment.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB-180), along with standardized experimental protocols for their measurement. The high lipophilicity and resistance to degradation of PCB-180 contribute to its persistence and bioaccumulation. Furthermore, its ability to disrupt critical signaling pathways, such as the AHR and EGFR pathways, underscores its toxicological significance. The information and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants and their impact on biological systems. A thorough understanding of these fundamental properties and mechanisms of action is essential for developing effective strategies for risk assessment and potential remediation.
References
- 1. Pcb 180 | C12H3Cl7 | CID 37036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL CAS#: 35065-29-3 [m.chemicalbook.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. researchgate.net [researchgate.net]
